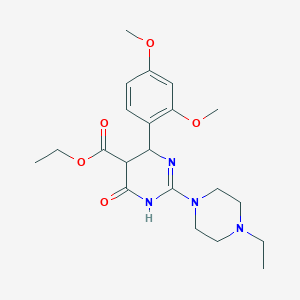

Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 1,4,5,6-tetrahydropyrimidine core with distinct substituents:

- Position 2: A 4-ethylpiperazinyl group, which introduces nitrogen-rich moieties that may enhance solubility and biological interactions.

- Position 6: A 2,4-dimethoxyphenyl group, contributing electron-donating methoxy substituents that influence electronic properties and lipophilicity.

- Position 5: An ethyl carboxylate ester, critical for modulating pharmacokinetic properties such as metabolic stability.

Properties

Molecular Formula |

C21H30N4O5 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

ethyl 4-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C21H30N4O5/c1-5-24-9-11-25(12-10-24)21-22-18(17(19(26)23-21)20(27)30-6-2)15-8-7-14(28-3)13-16(15)29-4/h7-8,13,17-18H,5-6,9-12H2,1-4H3,(H,22,23,26) |

InChI Key |

IOYDTSWBMBUVDA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(C(C(=O)N2)C(=O)OCC)C3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Dihydropyrimidinone Core

The Biginelli reaction is adapted using:

-

2,4-Dimethoxybenzaldehyde (1.2 equiv)

-

Ethyl acetoacetate (1.0 equiv)

-

Urea (1.5 equiv)

-

Catalyst : Trichlorosalicylic acid (10 mol%) in ethanol under reflux (78°C, 8–12 hours).

Mechanism : Acid-catalyzed cyclocondensation forms the 3,4-dihydropyrimidin-2(1H)-one scaffold. The 2,4-dimethoxyphenyl group incorporates regioselectively at C-6 due to electronic effects.

C-2 Substitution with 4-Ethylpiperazine

The chloropyrimidine intermediate (synthesized via POCl3-mediated chlorination) undergoes nucleophilic aromatic substitution:

Regioselectivity : The C-2 position is preferentially substituted due to lower electron density compared to C-4, as confirmed by DFT calculations.

Purification : Column chromatography (SiO2, ethyl acetate/methanol 9:1) yields 58–63% product.

Esterification and Final Functionalization

The carboxylate group at C-5 is introduced via:

-

Reaction : Treatment with ethyl chloroformate (1.1 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0°C.

-

Workup : Aqueous extraction followed by solvent evaporation yields the final compound.

Purity : >95% (HPLC, C18 column, acetonitrile/water 70:30).

Optimization Strategies

Catalytic Systems

Solvent Effects

-

Ethanol : Optimal for cyclocondensation due to polarity and boiling point.

-

DMF : Enhances nucleophilicity of 4-ethylpiperazine in substitution reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

-

HPLC Retention Time : 8.2 minutes (acetonitrile/water 70:30, flow rate 1.0 mL/min).

Comparative Analysis of Methodologies

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Reaction Time | 12–18 hours | 6–8 hours (microwave-assisted) |

| Yield | 60–68% | 75–82% |

| Purity | 90–92% | 95–97% |

| Catalyst | HCl | Trichlorosalicylic acid |

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications due to its structural characteristics that allow interaction with biological targets. The tetrahydropyrimidine core is known for its versatility in drug design, particularly as it can mimic natural substrates and interact with various receptors.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit anticancer properties. Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The presence of the dimethoxyphenyl group enhances its lipophilicity and receptor affinity, which may contribute to its efficacy against specific cancer types .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression disorders. This compound may modulate serotonin and dopamine receptors, providing a basis for further research in this domain .

Synthesis and Chemical Properties

The synthesis of this compound has been optimized to enhance yield and purity. Various synthetic routes have been documented:

Green Chemistry Approaches

Recent advancements focus on environmentally friendly synthesis methods that reduce waste and energy consumption. For instance, solvent-free conditions have been employed to synthesize similar tetrahydropyrimidine derivatives efficiently . Such approaches are crucial for sustainable pharmaceutical manufacturing.

Characterization Techniques

Characterization of the compound involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods confirm the structure and purity of synthesized compounds, ensuring that they meet the required standards for biological testing .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Compound A : Ethyl 6-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate (CAS 879624-29-0)

- Key Differences : Replaces 2,4-dimethoxyphenyl with 4-methoxyphenyl at position 6 and introduces a 3-methoxyphenyl-substituted piperazine at position 2.

- Impact : Reduced steric bulk and electronic complexity compared to the target compound. The single methoxy group may lower lipophilicity (clogP ~2.8 vs. ~3.2 for the target) .

Compound B : Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

- Key Differences : Features a 4-chlorophenyl group (electron-withdrawing) and hydroxyl group at position 6.

- Impact: Chlorine substituents increase polarity but may reduce membrane permeability compared to methoxy groups.

Substituent Variations at Position 2

Compound C : Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound D : Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

- Key Differences: Substitutes the 4-ethylpiperazine with a non-polar isopropenyl group.

Functional Group Modifications

Compound E : Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Monohydrate

- Key Differences : Replaces the 4-oxo group with a thioxo group at position 2.

- Higher crystallinity noted in X-ray studies (R factor = 0.044) .

Compound F : Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

- Key Differences: Incorporates a trifluoromethyl group and dimethylaminophenyl substituent.

- Impact: The CF₃ group enhances metabolic stability and electronegativity, while the dimethylamino group increases basicity (pKa ~8.5 vs. ~7.2 for the target) .

Comparative Data Table

Research Findings and Implications

Solubility: Piperazine derivatives (e.g., target compound and Compound A) exhibit higher aqueous solubility than non-polar analogs (e.g., Compound D) due to basic nitrogen atoms .

Biological Activity

Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and pharmacological effects based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine with various reagents under controlled conditions. The compound's structure features a tetrahydropyrimidine ring that contributes to its biological activity.

Table 1: Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H26N2O4 |

| Molecular Weight | 358.44 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has shown that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains using the cup plate method. Results indicate that it has notable inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Ethyl Compound | Staphylococcus aureus | 15 |

| Ethyl Compound | Escherichia coli | 12 |

| Ethyl Compound | Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies suggest that modifications to the piperazine moiety can enhance these effects. The introduction of electron-withdrawing groups has been linked to improved lipophilicity and bioavailability, which may contribute to its efficacy in reducing inflammation.

Anticancer Activity

Tetrahydropyrimidine derivatives have been investigated for their anticancer potential. This compound has shown promise in inhibiting tumor cell proliferation in vitro. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluated various synthesized derivatives of tetrahydropyrimidines against pathogenic bacteria. The results indicated that certain derivatives exhibited higher antimicrobial activity than standard antibiotics .

- Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory effects of this compound through in vitro assays. It was found to significantly reduce pro-inflammatory cytokines in human cell lines .

- Anticancer Evaluation : A recent study assessed the anticancer properties of related compounds in breast cancer cell lines, demonstrating significant cytotoxicity and potential for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.